3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol 3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol
Brand Name: Vulcanchem
CAS No.: 326881-62-3
VCID: VC2343429
InChI: InChI=1S/C16H24N2O2/c1-12-13(2)18(16-7-4-3-6-15(12)16)11-14(20)10-17-8-5-9-19/h3-4,6-7,14,17,19-20H,5,8-11H2,1-2H3
SMILES: CC1=C(N(C2=CC=CC=C12)CC(CNCCCO)O)C
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol

3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol

CAS No.: 326881-62-3

Cat. No.: VC2343429

Molecular Formula: C16H24N2O2

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol - 326881-62-3

Specification

CAS No. 326881-62-3
Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
IUPAC Name 1-(2,3-dimethylindol-1-yl)-3-(3-hydroxypropylamino)propan-2-ol
Standard InChI InChI=1S/C16H24N2O2/c1-12-13(2)18(16-7-4-3-6-15(12)16)11-14(20)10-17-8-5-9-19/h3-4,6-7,14,17,19-20H,5,8-11H2,1-2H3
Standard InChI Key GDVLDDOMEVYIQI-UHFFFAOYSA-N
SMILES CC1=C(N(C2=CC=CC=C12)CC(CNCCCO)O)C
Canonical SMILES CC1=C(N(C2=CC=CC=C12)CC(CNCCCO)O)C

Introduction

Chemical Identity and Basic Properties

3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol represents a complex organic molecule containing an indole scaffold with multiple functional groups. The compound features both hydroxyl and amino moieties, giving it distinct chemical and biological properties.

Identification Parameters

The compound is uniquely identified through several chemical identifiers as presented in Table 1.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Registry Number326881-62-3
IUPAC Name1-(2,3-dimethylindol-1-yl)-3-(3-hydroxypropylamino)propan-2-ol
Alternative Names3-((3-(2,3-Dimethyl-1H-indol-1-yl)-2-hydroxypropyl)amino)propan-1-ol
Molecular FormulaC₁₆H₂₄N₂O₂
Molecular Weight276.37 g/mol
InChIInChI=1S/C16H24N2O2/c1-12-13(2)18(16-7-4-3-6-15(12)16)11-14(20)10-17-8-5-9-19/h3-4,6-7,14,17,19-20H,5,8-11H2,1-2H3
InChIKeyGDVLDDOMEVYIQI-UHFFFAOYSA-N
SMILESCC1=C(N(C2=CC=CC=C12)CC(CNCCCO)O)C
PubChem Compound ID3142799

Physicochemical Properties

The physicochemical properties of 3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol determine its behavior in various environments and its potential applications in research and development.

Physical Properties

The compound exhibits distinct physical characteristics that influence its handling and application, as detailed in Table 2.

Table 2: Physical Properties

PropertyDescription
AppearanceWhite to off-white powder or slight yellow solid
Physical State at Room TemperatureSolid
SolubilitySoluble in water and various organic solvents
Storage ConditionsRoom temperature in dry, cool, and well-ventilated places
StabilityStore away from foodstuff containers or incompatible materials

These physical properties provide guidance for proper handling and storage of the compound in laboratory settings .

Chemical Properties

The chemical behavior of this compound is largely determined by its functional groups:

  • The indole moiety with methyl substituents at positions 2 and 3

  • A secondary amine (-NH-) linking the two major segments of the molecule

  • Two hydroxyl groups (-OH) at terminal positions

  • A chiral center at the carbon bearing one of the hydroxyl groups

These functional groups enable various chemical interactions, including hydrogen bonding, nucleophilic reactions at the amine, and potential oxidation of the alcohols .

Structural Characteristics

The molecular structure of 3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol features several key elements that contribute to its chemical behavior and potential biological activity.

Core Structural Elements

The compound comprises three main structural components:

  • A 2,3-dimethylindole core structure

  • A hydroxypropyl chain attached to the indole nitrogen

  • A 3-hydroxypropyl group connected via a secondary amine

This arrangement creates a molecule with multiple functional groups capable of forming hydrogen bonds and participating in various chemical reactions .

Structural Significance

The indole scaffold is particularly significant, as it appears in numerous bioactive compounds and pharmaceuticals. The 2,3-dimethyl substitution pattern on the indole modifies the electronic properties of the aromatic system, potentially influencing:

  • Receptor binding characteristics

  • Metabolic stability

  • Lipophilicity and membrane permeability

  • Potential interactions with biomolecules

The presence of hydroxyl groups at both ends of the molecule, combined with the secondary amine, creates a compound with both hydrophilic and lipophilic regions, suggesting potential amphiphilic properties that could be relevant for biological interactions .

Applications in Research and Industry

3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol has several potential applications across different fields, though its primary use appears to be in research settings.

Pharmaceutical Research

The compound may serve as:

  • A pharmaceutical intermediate in drug development pipelines

  • A structural scaffold for medicinal chemistry optimization programs

  • A tool compound for investigating specific biological pathways

Its indole structure, similar to many bioactive molecules, makes it potentially valuable in drug discovery efforts .

Biological Applications

Potential biological applications include:

  • Use as a biological fluorescent probe due to the indole core's fluorescent properties

  • Investigation of structure-activity relationships in indole-based compounds

  • Exploration of interactions with specific biological targets

These applications leverage the compound's structural features to gain insights into biological systems .

Biological Activity and Mechanism of Action

While specific data on the biological activity of 3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol is limited, predictions can be made based on structural features and knowledge of similar indole derivatives.

Structure-Activity Relationships

Several structural features may contribute to potential biological activity:

  • The indole core serves as a privileged structure in medicinal chemistry

  • The 2,3-dimethyl substitution modifies the electronic properties of the indole

  • The hydroxyl groups provide hydrogen bonding capabilities

  • The secondary amine offers a potential site for interaction with biological targets

These structure-activity relationships would be critical to explore in any biological evaluation of the compound .

Comparative Analysis with Related Compounds

A comparative analysis positions 3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol within the broader context of similar compounds.

Related Indole Derivatives

Several related compounds provide context for understanding this molecule:

  • 3-(3-Hydroxy-propylamino)-propan-1-ol (CAS: 106986) shares the hydroxypropylamino-propanol segment but lacks the indole moiety

  • 3-(2,3-dimethyl-1H-indol-1-yl)propan-1-amine (CAS: 39971-86-3) contains the dimethylindole core with a propylamine side chain

  • Indole derivatives with different substitution patterns that modify their physicochemical and biological properties

These structural relationships help establish a framework for understanding how specific modifications affect the compound's properties .

Structural Variations and Their Effects

Different structural variations in indole derivatives can significantly impact their properties:

  • Alkyl substitutions at positions 2 and 3 of the indole affect lipophilicity and metabolic stability

  • Modifications to the hydroxypropylamino linker alter flexibility and hydrogen bonding capabilities

  • Alternative functional groups at terminal positions change interactions with biological targets

Understanding these structure-property relationships provides insight into the potential behavior of 3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol in various applications .

Current Research Directions and Future Prospects

Research involving 3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol and related indole derivatives continues to evolve across several domains.

Emerging Research Areas

Current research directions may include:

  • Investigation of specific biological targets and pathways influenced by this compound

  • Development of more efficient synthetic routes

  • Exploration of structure-activity relationships through systematic modifications

  • Application in fluorescent probe development for biological imaging

These research avenues reflect the versatility of indole-based compounds in chemical and biological research .

Future Development Opportunities

Potential future directions for this compound include:

  • Development as a scaffold for medicinal chemistry optimization programs

  • Investigation of potential therapeutic applications based on biological activity findings

  • Incorporation into more complex chemical systems for specialized applications

  • Use as a building block for novel molecular architectures

The distinctive structural features of this compound provide numerous opportunities for future research and development efforts .

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